molecular formula C13H18O2Si B3244526 (4-Methoxymethoxy-phenylethynyl)-trimethylsilane CAS No. 162271-44-5

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane

Cat. No. B3244526
CAS RN: 162271-44-5
M. Wt: 234.37 g/mol
InChI Key: DSPDXRSVPOCLJK-UHFFFAOYSA-N
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Description

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane, also known as MPTMS, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MPTMS is a silane compound that contains a phenylacetylene moiety and a methoxy group, which makes it highly reactive and versatile in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane is not fully understood, but it is believed to be due to the presence of the phenylacetylene moiety and the methoxy group. The phenylacetylene moiety is highly reactive and can undergo various chemical reactions, such as nucleophilic addition and oxidation. The methoxy group, on the other hand, makes this compound more hydrophobic, which can enhance its interaction with hydrophobic surfaces.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, but studies have shown that it is relatively non-toxic and does not cause significant harm to living organisms. However, caution should be exercised when handling this compound, as it is highly reactive and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Methoxymethoxy-phenylethynyl)-trimethylsilane in lab experiments is its high reactivity, which makes it a versatile and valuable tool for various chemical reactions. Additionally, this compound is readily available and relatively inexpensive, making it accessible for researchers on a tight budget. However, the high reactivity of this compound can also be a limitation, as it can lead to unwanted side reactions and make it challenging to control the reaction conditions.

Future Directions

There are several future directions for the research and development of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane. One of the most promising areas is in the synthesis of functionalized silanes and siloxanes for use in advanced materials such as nanocomposites and biomaterials. Additionally, this compound can be modified to enhance its properties, such as increasing its thermal stability or improving its biocompatibility. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a versatile and highly reactive compound that has significant potential in various fields of science. Its unique properties make it a valuable tool for chemical synthesis, and its potential applications in materials science and biotechnology are promising. However, further research is needed to fully understand its mechanism of action and its potential limitations.

Scientific Research Applications

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of materials science, where it is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds have unique properties such as high thermal stability, low surface energy, and excellent adhesion to various substrates, which make them highly desirable for applications in coatings, adhesives, and sealants.

properties

IUPAC Name

2-[4-(methoxymethoxy)phenyl]ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2Si/c1-14-11-15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDXRSVPOCLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-(2,2-dibromoethenyl)phenol methoxymethyl ether (16.56 g) in THF (350 ml) was cooled to -78° C., to which was added dropwise, under argon atmosphere, a 1.6M n-butyl lithium hexane solution (70 ml). The mixture was stirred for one hour under the same conditions, which was then warmed and stirred for one hour at room temperature. The reaction mixture was cooled with ice, to which was added dropwise trimethylchlorosilane (7.2 ml). The mixture was then stirred for 3 hours while warming up to room temperature, to which was added water to quench the reaction, followed by extraction with ethyl acetate. The organic layer was washed (a saturated aqueous saline solution) and dried (anhydrous magnesium sulfate), then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 4-(2-trimethylsilylethynyl)phenol methoxymethyl ether (10.76 g) (Compound B-26). The physical properties are shown in Table 8.
Name
4-(2,2-dibromoethenyl)phenol methoxymethyl ether
Quantity
16.56 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5.74 g (21.7 mmol) of 1-iodo-4-methoxymethoxybenzene, 100 ml of triethylamine and a mixture of 1.53 g (2.18 mmol) of dichloro-bis(triphenylphosphine)palladium and 831 mg (4.37 mmol) of copper iodide are introduced into a three-necked flask. 6.14 ml (43.5 mmol) of trimethylsilylacetylene are then added and the medium is stirred for 48 h at room temperature. It is then poured into a water/ethyl acetate mixture. The organic phase is washed twice with water and, after separation of the phases by settling, it is washed with magnesium sulphate and concentrated.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis(triphenylphosphine)palladium
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
831 mg
Type
catalyst
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5.74 g (21.7 mmol) of 1-iodo-4-methoxymethoxybenzene, 100 ml of triethylamine and a mixture of 1.53 g (2.18 mmol) of dichlorobis(triphenylphosphine)palladium and 831 mg (4.37 mmol) of copper iodide are introduced into a three-necked flask. 6.14 ml (43.5 mmol) of trimethylsilylacetylene are then added and the medium is stirred for 48 h at room temperature. It is then poured into a water/ethyl acetate mixture. The organic phase is washed twice with water and, after separation of the phases by settling, it is washed with magnesium sulphate and concentrated.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
catalyst
Reaction Step One
Quantity
831 mg
Type
catalyst
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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